molecular formula C21H17ClN4OS3 B2968021 N-(2-chlorobenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 1005296-84-3

N-(2-chlorobenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2968021
CAS No.: 1005296-84-3
M. Wt: 473.02
InChI Key: WEGDTQKZLTWOOL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN4OS3 and its molecular weight is 473.02. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Activity

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition : This compound has been investigated for its role in inhibiting PI3Kα and mTOR, essential pathways in cancer biology. Adjustments to its structure aim to enhance metabolic stability, crucial for developing effective therapeutic agents (Stec et al., 2011).

Peripheral Benzodiazepine Receptors (PBR) Probes : Substituted imidazo[1,2-α]pyridines related to the core structure have been synthesized as high-affinity and selective ligands for PBR. These ligands, potential probes for studying PBR in vivo using SPECT, highlight the compound's relevance in neurological research (Katsifis et al., 2000).

Acyl-CoACholesterol O-Acyltransferase-1 (ACAT-1) Inhibition

: The compound serves as a lead structure for developing ACAT-1 inhibitors, with modifications improving aqueous solubility and oral absorption. This research indicates its potential application in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Chemical Synthesis and Mechanistic Studies

Smiles Rearrangement : The compound's structural motif facilitates studies on Smiles rearrangement, illustrating its utility in synthetic organic chemistry to access novel heterocyclic compounds with potential biological activities (Maki et al., 1973).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS3/c1-13-20(30-21(24-13)17-7-4-10-28-17)16-8-9-19(26-25-16)29-12-18(27)23-11-14-5-2-3-6-15(14)22/h2-10H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGDTQKZLTWOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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